molecular formula C16H14N2O4 B2734544 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 919860-19-8

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2734544
CAS No.: 919860-19-8
M. Wt: 298.298
InChI Key: OIGLPPDGNSTZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced by reacting the chromen-2-one derivative with hydroxylamine hydrochloride and acetic anhydride under reflux conditions.

    Acetamide Formation: The final step involves the acylation of the isoxazole-containing chromen-2-one derivative with acetic anhydride and ammonium acetate to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one and acetamide moieties, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a fluorescent probe due to its chromen-2-one core, which can be used in imaging and diagnostic applications.

    Medicine: Preliminary studies suggest that the compound may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide: Lacks the isoxazole moiety.

    N-(5-methylisoxazol-3-yl)acetamide: Lacks the chromen-2-one core.

    2-(2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide: Lacks the methyl group on the chromen-2-one core.

Uniqueness: 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the combination of the chromen-2-one core, isoxazole moiety, and acetamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-3-4-12-11(8-16(20)21-13(12)5-9)7-15(19)17-14-6-10(2)22-18-14/h3-6,8H,7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGLPPDGNSTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.